![molecular formula C17H17ClN4O2S B2911992 8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione CAS No. 377057-57-3](/img/structure/B2911992.png)
8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
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Description
8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione , also known by its chemical formula C17H17ClN4O2S , is a synthetic compound. It falls within the purine class of organic molecules and exhibits interesting pharmacological properties. Although it is not intended for human or veterinary use, it serves as a valuable research tool in various scientific investigations .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chlorophenyl group, the sulfanyl (methylsulfanyl) group, and the prop-2-enyl moiety onto the purine scaffold. Researchers have employed diverse synthetic routes, often utilizing protecting groups and selective reactions to achieve the desired product. Detailed synthetic pathways are documented in the literature, and variations may exist depending on the specific research context .
Molecular Structure Analysis
The molecular structure of 8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione reveals its intricate arrangement. The compound consists of a purine core (1,3-dimethyl-7-prop-2-enylpurine-2,6-dione) with a chlorophenyl group attached to one of the nitrogen atoms. Additionally, the methylsulfanyl group contributes to its overall structure. The presence of these functional groups influences its biological activity and interactions with cellular targets .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in nucleophilic substitutions, oxidative processes, and cyclizations. Researchers have investigated its reactivity with various electrophiles and nucleophiles, leading to the formation of derivatives with altered properties. These reactions play a crucial role in drug discovery and medicinal chemistry .
Future Directions
Researchers should explore the compound’s potential applications, including its role in drug development, target identification, and disease pathways. Investigating its biological activity and optimizing its pharmacokinetic properties could lead to novel therapeutic agents. Collaborative efforts across disciplines will enhance our understanding of this intriguing molecule .
properties
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-4-9-22-13-14(20(2)17(24)21(3)15(13)23)19-16(22)25-10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHXBIJBHLOLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
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